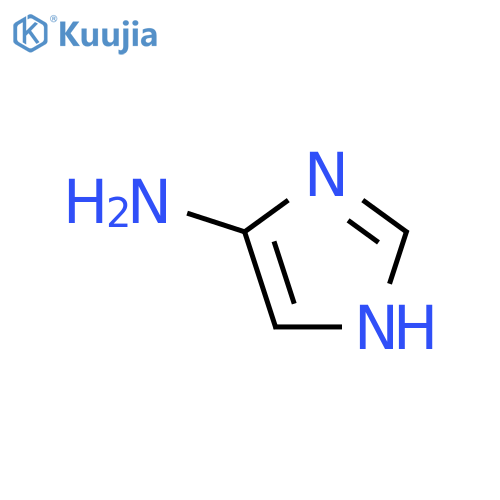Cas no 4919-03-3 (5-Aminoimidazole)

5-Aminoimidazole structure
商品名:5-Aminoimidazole
5-Aminoimidazole 化学的及び物理的性質
名前と識別子
-
- 4-Aminoimidazole
- 4-Aminoimidazole Dihydrochloride
- 1H-Imidazol-4-amine
- 5-AMINOIMIDAZOLE
- 1H-Imidazol-4-amine(9CI)
- Imidazole, 4(or 5)-amino- (6CI,7CI)
- Imidazole, 4-amino- (8CI)
- 5-Amino-1H-imidazole
- CHEBI:16607
- AMY40030
- MB08721
- MFCD10697825
- 4-(or 5-)aminoimidazole
- 1,3-diazolium-4-aminide
- 1H-imidazol-5-amine
- AKOS006282285
- SY013999
- 1H-Imidazol-4-ylamine
- 3h-imidazol-4-amine
- 4919-03-3
- IMIDAZOLE, 4-AMINO-
- Q27101994
- NS00124781
- C05239
- BB 0262079
- DTXSID00197702
- 7854BCQ2PS
- FT-0650211
- UNII-7854BCQ2PS
- QRZMXADUXZADTF-UHFFFAOYSA-N
- A853362
- BCP05277
- EN300-177717
- AS-56807
- MFCD00235200
- AKOS005259860
- P20245
- DTXCID20120193
- 5-Aminoimidazole
-
- MDL: MFCD15475081
- インチ: 1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6)
- InChIKey: QRZMXADUXZADTF-UHFFFAOYSA-N
- ほほえんだ: C1=C(N)NC=N1
計算された属性
- せいみつぶんしりょう: 83.04830
- どういたいしつりょう: 83.048
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 45.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7A^2
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.313
- ゆうかいてん: No data available
- ふってん: 415.491℃ at 760 mmHg
- フラッシュポイント: 234.4 °C
- PSA: 54.70000
- LogP: 0.57310
- じょうきあつ: 0.0±1.0 mmHg at 25°C
5-Aminoimidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Aminoimidazole 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
5-Aminoimidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM187263-100mg |
4-Aminoimidazole |
4919-03-3 | 95%+ | 100mg |
$60 | 2021-08-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1020-1G |
1H-imidazol-4-amine |
4919-03-3 | 95% | 1g |
¥ 1,320.00 | 2023-04-13 | |
| Chemenu | CM187263-1g |
4-Aminoimidazole |
4919-03-3 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM187263-250mg |
4-Aminoimidazole |
4919-03-3 | 95%+ | 250mg |
$125 | 2021-08-05 | |
| Alichem | A069004789-10g |
1H-Imidazol-4-amine |
4919-03-3 | 97% | 10g |
$1849.12 | 2023-09-01 | |
| Chemenu | CM187263-5g |
4-Aminoimidazole |
4919-03-3 | 95%+ | 5g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D574922-5g |
4-Aminoimidazole HCl salt |
4919-03-3 | 90% | 5g |
$1350 | 2023-05-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1020-25G |
1H-imidazol-4-amine |
4919-03-3 | 95% | 25g |
¥ 13,200.00 | 2023-04-13 | |
| TRC | A263256-100mg |
5-Aminoimidazole |
4919-03-3 | 100mg |
$ 115.00 | 2022-01-13 | ||
| TRC | A263256-500mg |
5-Aminoimidazole |
4919-03-3 | 500mg |
$ 455.00 | 2022-01-13 |
5-Aminoimidazole 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
4919-03-3 (5-Aminoimidazole) 関連製品
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4919-03-3)5-Aminoimidazole

清らかである:99%
はかる:25g
価格 ($):2355.0